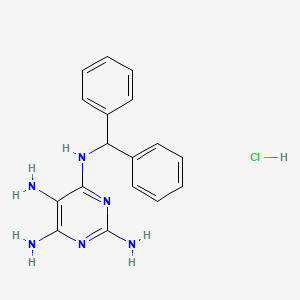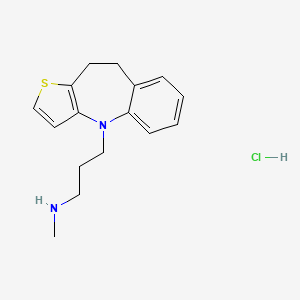
9,10-Dihydro-N-methyl-4H-thieno(3,2-b)(1)benzazepine-4-propanamine monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Dihydro-N-methyl-4H-thieno(3,2-b)(1)benzazepine-4-propanamine monohydrochloride is a complex organic compound that belongs to the class of thienobenzazepines This compound is characterized by its unique structure, which includes a thieno ring fused to a benzazepine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dihydro-N-methyl-4H-thieno(3,2-b)(1)benzazepine-4-propanamine monohydrochloride typically involves multi-step organic reactions. The process begins with the formation of the thieno ring, followed by the construction of the benzazepine moiety. Key steps may include cyclization reactions, nucleophilic substitutions, and reductions. Specific reagents and catalysts, such as palladium on carbon (Pd/C) for hydrogenation steps, are often employed to achieve the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be utilized to enhance efficiency and reproducibility. Quality control measures, such as high-performance liquid chromatography (HPLC), are essential to monitor the product’s purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Dihydro-N-methyl-4H-thieno(3,2-b)(1)benzazepine-4-propanamine monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
9,10-Dihydro-N-methyl-4H-thieno(3,2-b)(1)benzazepine-4-propanamine monohydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects on neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 9,10-Dihydro-N-methyl-4H-thieno(3,2-b)(1)benzazepine-4-propanamine monohydrochloride involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-5,10-dihydro-4H-thieno(2,3-b)(1,5)benzodiazepine-4-thione
- (6S)-5,6-Dihydro-6-methyl-4H-thieno(2,3-b)thiopyran-4-one
Uniqueness
9,10-Dihydro-N-methyl-4H-thieno(3,2-b)(1)benzazepine-4-propanamine monohydrochloride is unique due to its specific structural features and the resulting biological activities
Propriétés
Numéro CAS |
37968-04-0 |
|---|---|
Formule moléculaire |
C16H21ClN2S |
Poids moléculaire |
308.9 g/mol |
Nom IUPAC |
3-(4,5-dihydrothieno[3,2-b][1]benzazepin-10-yl)-N-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C16H20N2S.ClH/c1-17-10-4-11-18-14-6-3-2-5-13(14)7-8-16-15(18)9-12-19-16;/h2-3,5-6,9,12,17H,4,7-8,10-11H2,1H3;1H |
Clé InChI |
DJEGNHUFBZWWMK-UHFFFAOYSA-N |
SMILES canonique |
CNCCCN1C2=C(CCC3=CC=CC=C31)SC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3,5-Dinitrophenyl)[2-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl]methanone](/img/structure/B14664396.png)



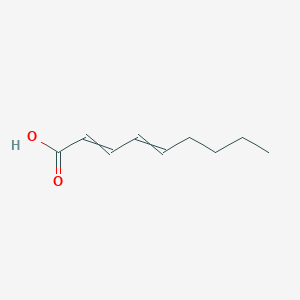

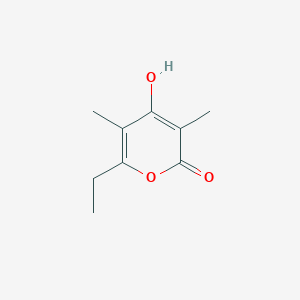
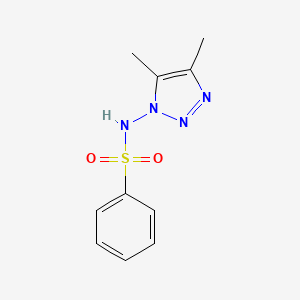
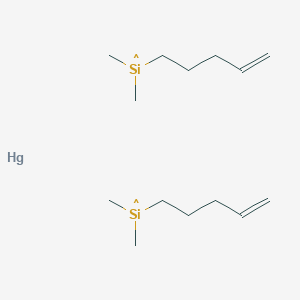
![Lithium, [1-(trimethylsilyl)ethenyl]-](/img/structure/B14664436.png)
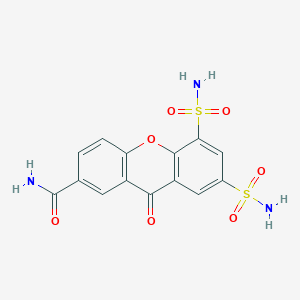
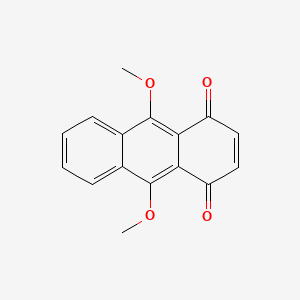
![[9-(Dimethylamino)nona-2,4,6,8-tetraen-1-ylidene]propanedinitrile](/img/structure/B14664466.png)
